molecular formula C9H12N2O2 B1349491 Ethyl 4-hydrazinylbenzoate CAS No. 14685-90-6

Ethyl 4-hydrazinylbenzoate

Cat. No.: B1349491
CAS No.: 14685-90-6
M. Wt: 180.2 g/mol
InChI Key: JYYDHGMTXHCSKZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinylbenzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with an ethyl group and the para position is substituted with a hydrazinyl group.

Biochemical Analysis

Biochemical Properties

Ethyl 4-hydrazinylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity. For instance, this compound can act as an inhibitor for certain hydrolases, thereby modulating the hydrolysis of specific substrates .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it has been found to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain oxidoreductases by binding to their active sites. This inhibition can result in altered redox states within the cell, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. High doses of this compound can cause oxidative stress, liver damage, and alterations in hematological parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the glycolytic pathway by inhibiting key glycolytic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function. Studies have shown that this compound tends to accumulate in the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-hydrazinylbenzoate can be synthesized through the esterification of 4-hydrazinobenzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydrazinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-hydrazinylbenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-hydrazinylbenzoate can be compared with other similar compounds such as:

Uniqueness: The presence of the hydrazinyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYDHGMTXHCSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355170
Record name ethyl 4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14685-90-6
Record name ethyl 4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14685-90-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5.0 g of 4-hydrazinobenzoic acid are dissolved in 70 ml of ethanol and 3 ml of concentrated H2SO4. The mixture is heated at reflux for five hours, the ethanol is evaporated, the residue is then taken up in a saturated K2CO3 solution and then extraction is carried out with AcOEt. 5.9 g of the expected compound are obtained in the form of a powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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